

Spectroscopic data of 1,4-Dibromobenzene (NMR, IR, Mass Spec)

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An In-depth Technical Guide to the Spectroscopic Data of **1,4-Dibromobenzene**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,4-dibromobenzene**. It is intended for researchers, scientists, and professionals in drug development who utilize these spectroscopic techniques for structural elucidation and material characterization.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **1,4-dibromobenzene** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the **1,4-dibromobenzene** molecule, the NMR spectra are relatively simple. All four protons are chemically equivalent, as are the two bromine-substituted carbons and the four hydrogen-bearing carbons.

Table 1: ¹H NMR Data for **1,4-Dibromobenzene**



Parameter	Value	Multiplicity	Integration	Notes
Chemical Shift (δ)	~7.29 ppm[1]	Singlet	4H	All four aromatic protons are chemically equivalent and thus do not show coupling to each other.[2] The exact shift can vary slightly depending on the solvent used.[1]

Table 2: ¹³C NMR Data for **1,4-Dibromobenzene**

Carbon Atom	Chemical Shift (δ)	Notes
C-Br (C1, C4)	~123 ppm	These are the ipso-carbons directly attached to the bromine atoms. They are shielded due to the "heavy atom effect" of bromine, causing them to appear upfield compared to what might be expected based on electronegativity alone.[4]
C-H (C2, C3, C5, C6)	~132 ppm	These four carbons are chemically equivalent due to the molecule's symmetry.

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-dibromobenzene** shows characteristic absorptions for a paradisubstituted aromatic ring.



Table 3: Principal IR Absorptions for 1,4-Dibromobenzene

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
~3080-3040	Aromatic C-H Stretch	Medium-Weak	Typical for sp ² C-H bonds in an aromatic system.
~1570 & ~1475	Aromatic C=C Stretch	Medium-Strong	Characteristic skeletal vibrations of the benzene ring.
~1090	In-plane C-H Bend	Strong	
~1010	Ring Breathing Mode	Strong	A symmetric vibration characteristic of the benzene ring.
~815	Out-of-plane C-H Bend	Strong	This strong absorption is highly characteristic of 1,4- (or para-) disubstitution on a benzene ring.
Below 700	C-Br Stretch	Strong	The carbon-bromine bond vibration typically appears in the fingerprint region.

Note: Specific peak positions can be found in various spectral databases.[5][6][7]

Mass Spectrometry (MS)

The mass spectrum of **1,4-dibromobenzene** is distinguished by the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This leads to a characteristic M, M+2, M+4 pattern for ions containing two bromine atoms.

Table 4: Mass Spectrometry Data for **1,4-Dibromobenzene** (Electron Ionization)



m/z (mass-to- charge)	lon	Relative Intensity Pattern	Notes
234, 236, 238	[C ₆ H ₄ Br ₂]+ [·] (Molecular Ion)	~1:2:1	This triplet confirms the presence of two bromine atoms. The peaks correspond to molecules with (⁷⁹ Br, ⁷⁹ Br), (⁷⁹ Br, ⁸¹ Br), and (⁸¹ Br, ⁸¹ Br) isotopes, respectively.[8][9][10]
155, 157	[C6H4Br]+	~1:1	This doublet represents the fragment resulting from the loss of one bromine atom.[8]
76	[C ₆ H ₄] ^{+·}	Single Peak	Represents the loss of both bromine atoms.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy (Solution State)

- Sample Preparation: Weigh approximately 10-20 mg of 1,4-dibromobenzene for ¹H NMR or 50-100 mg for ¹³C NMR.[11]
- Dissolution: Place the solid into a small vial and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3][12]
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particulates are present, filter the solution through a small cotton plug in the pipette.[11][12]
- Acquisition: Cap the NMR tube and place it in the NMR spectrometer. The instrument is then tuned, and the magnetic field is shimmed to achieve homogeneity. Standard pulse



sequences are used to acquire the ¹H and ¹³C spectra.

IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique for solid samples as it requires minimal preparation.[13][14]

- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid 1,4-dibromobenzene powder onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure arm to press the solid firmly against the crystal, ensuring good contact.[15]
- Data Collection: Acquire the IR spectrum. The evanescent wave from the internally reflected
 IR beam penetrates a short distance into the sample to generate the spectrum.[15][16]
- Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.[17][18]

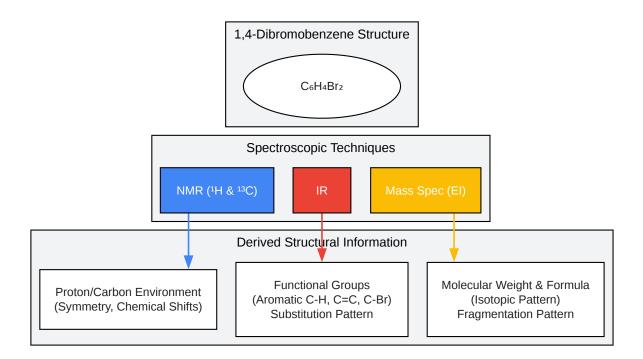
- Sample Introduction: Introduce a small amount of solid 1,4-dibromobenzene into the ion source, typically via a direct insertion probe (solids probe).[19]
- Volatilization: Gently heat the probe to volatilize the sample into the gas phase within the high-vacuum source.
- Ionization: Bombard the gas-phase molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (molecular ion) and causing fragmentation.[20]
- Analysis: Accelerate the resulting ions out of the ion source and into the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.



• Detection: The separated ions are detected, and the resulting signal is processed to generate the mass spectrum.

Visualizations

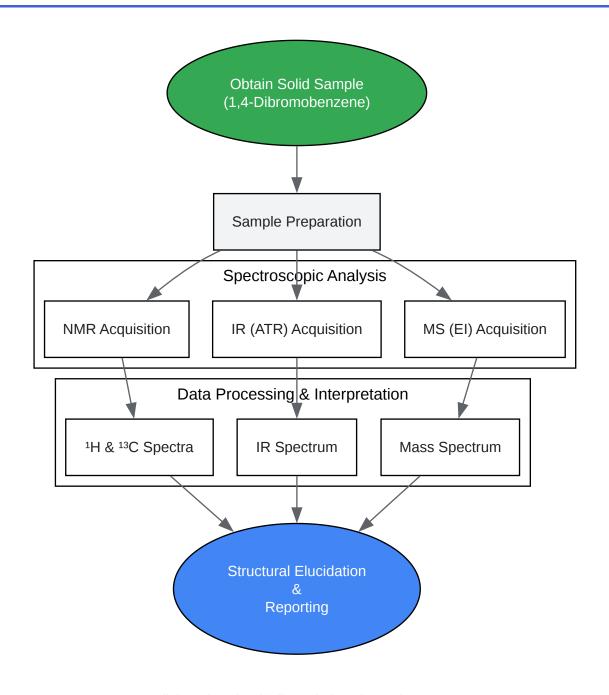
The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.



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Caption: Relationship between spectroscopic techniques and structural data.





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Caption: General workflow for spectroscopic analysis of a solid sample.

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